2,2,3,3-Tetrafluoro-1-propanol

Catalog No.
S582631
CAS No.
76-37-9
M.F
C3H4F4O
M. Wt
132.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoro-1-propanol

CAS Number

76-37-9

Product Name

2,2,3,3-Tetrafluoro-1-propanol

IUPAC Name

2,2,3,3-tetrafluoropropan-1-ol

Molecular Formula

C3H4F4O

Molecular Weight

132.06 g/mol

InChI

InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2

InChI Key

NBUKAOOFKZFCGD-UHFFFAOYSA-N

SMILES

C(C(C(F)F)(F)F)O

Synonyms

2,2,3,3-tetrafluoro-1-propanol

Canonical SMILES

C(C(C(F)F)(F)F)O

The exact mass of the compound 2,2,3,3-Tetrafluoro-1-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3-Tetrafluoro-1-propanol (TFP, CAS 76-37-9) is a highly versatile, medium-boiling fluorinated alcohol (bp 107–109 °C) characterized by its strong hydrogen-bond donating capability, high Acceptor Number (AN), and low refractive index (1.321) [1]. In industrial procurement, TFP is primarily sourced as a specialty solvent for optical dyes, a privileged medium for controlled radical polymerizations, and an advanced electrolyte co-solvent for next-generation batteries [2]. Its unique balance of a fluorinated tail and a reactive hydroxyl headgroup allows it to dissolve a wide range of polar and non-polar substances, making it a critical material for formulations where conventional aliphatic alcohols or highly acidic fluorinated analogs fail to provide the necessary solvation or electrochemical stability [3].

Substituting TFP with non-fluorinated alcohols (like 1-propanol) or other fluorinated solvents (like Hexafluoroisopropanol, HFIP) often leads to process failure. Non-fluorinated alcohols lack the strong electron-withdrawing fluorine atoms, resulting in significantly lower Acceptor Numbers, which fails to disrupt water hydrogen-bonding networks in aqueous electrolytes or provide the required low refractive index for optical coatings [1]. Conversely, while HFIP is a powerful fluorinated solvent, it is excessively acidic and exhibits poor Cu(I)X disproportionating properties in Single-Electron Transfer Living Radical Polymerization (SET-LRP), often necessitating complex biphasic water mixtures [2]. TFP strikes a precise balance, offering the requisite fluorinated environment without the extreme acidity of HFIP, ensuring compatibility with sensitive catalytic systems and electrochemical interfaces .

Electrolyte Co-Solvent Efficacy in Aqueous Zinc-Ion Batteries

In the development of aqueous zinc-ion batteries, conventional water-rich electrolytes suffer from severe parasitic reactions and dendrite growth. Introducing TFP as a high Acceptor Number (AN) co-solvent fundamentally alters the solvation structure. TFP forms an 'anion-diluent matrix' through dual-site H-bonding with anions, confining water molecules into isolated nanodomains [1]. This suppresses water activity and hydrogen evolution. Compared to standard aqueous electrolytes, the TFP-modified electrolyte achieves highly reversible Zn plating/stripping over 9,000 hours with a Coulombic efficiency of 99.8%[2].

Evidence DimensionCoulombic Efficiency and Cycle Life
Target Compound Data99.8% CE; >9,000 hours stability
Comparator Or BaselineStandard aqueous electrolytes (H2O-rich solvation)
Quantified DifferenceExtension of cycle life to >9,000 hours with near-perfect reversibility
ConditionsAqueous Zn-V battery testing at 0.5 A g-1

Procuring TFP as an electrolyte additive is essential for battery manufacturers aiming to commercialize stable, long-lasting aqueous zinc-ion energy storage systems.

Catalyst Disproportionation in SET-LRP Polymerization

Single-Electron Transfer Living Radical Polymerization (SET-LRP) requires solvents that can both dissolve diverse polymers and mediate the disproportionation of Cu(I)X catalysts. While HFIP is a renowned solvent for solubilizing complex polymers, it exhibits poor Cu(I)X disproportionating properties, forcing chemists to use biphasic HFIP/water mixtures [1]. In contrast, TFP acts as a 'privileged' monophasic solvent. TFP, in combination with N-ligands, mediates acceptable to high levels of Cu(I)X disproportionation while maintaining the broad solubility profile characteristic of fluorinated alcohols [2].

Evidence DimensionCu(I)X Disproportionation Capability
Target Compound DataHigh disproportionation, enables monophasic SET-LRP
Comparator Or BaselineHFIP (Poor disproportionation, requires biphasic mixtures)
Quantified DifferenceEliminates the need for aqueous biphasic conditions while maintaining polymer solubility
ConditionsCu(0)-catalyzed SET-LRP of acrylates

For polymer chemists, TFP simplifies reaction setups by allowing monophasic controlled radical polymerizations that are impossible in pure HFIP.

Optical Coating Suitability and Refractive Index Control

In the manufacturing of optical media (such as CD-R/DVD-R) and specialized polymer coatings, the solvent must possess a specific evaporation profile and leave a film with a controlled refractive index. TFP offers a uniquely low refractive index (n20/D 1.321) compared to non-fluorinated alcohols (e.g., 1-propanol at ~1.38). Furthermore, TFP serves as a highly effective, environmentally compliant drop-in replacement for restricted ozone-depleting solvents like Freon 22 in dye deposition and textile treatment processes, matching the required volatility (bp 107-109 °C) without regulatory penalties .

Evidence DimensionRefractive Index and Regulatory Compliance
Target Compound Datan20/D = 1.321; Zero ODP
Comparator Or Baseline1-Propanol (n20/D ~1.38) / Freon 22 (Ozone depleting)
Quantified DifferenceSignificantly lower refractive index than aliphatic alcohols; eliminates ODP compared to legacy Freons
ConditionsStandard ambient temperature and pressure (20 °C)

Manufacturers of optical dyes and low-refractive-index coatings must procure TFP to meet strict optical specifications and environmental compliance standards.

Advanced Aqueous Battery Electrolytes

Directly leveraging its high Acceptor Number, TFP is the optimal co-solvent for aqueous zinc-ion and lithium-ion batteries to suppress hydrogen evolution, mitigate dendrite formation, and extend cycle life [1].

Monophasic Controlled Radical Polymerization (SET-LRP)

TFP is the solvent of choice for synthesizing complex acrylates and fluorinated polymers where HFIP fails to support necessary catalyst disproportionation without the addition of water [2].

Optical Dye Formulation and Spin Coating

Due to its low refractive index (1.321) and ideal boiling point, TFP is heavily procured as a solvent for depositing sensitive dyes in optical storage media and anti-reflective coatings .

XLogP3

1.1

Boiling Point

109.5 °C

Melting Point

-15.0 °C

UNII

RNO513716P

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (65.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (57.32%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (40.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

14.74 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

76-37-9

Wikipedia

2,2,3,3-tetrafluoro-1-propanol

General Manufacturing Information

1-Propanol, 2,2,3,3-tetrafluoro-: ACTIVE

Dates

Last modified: 08-15-2023

Synthesis and applications of vegetable oil-based fluorocarbon water repellent agents on cotton fabrics

Tao Zhao, Junzhi Zheng, Gang Sun
PMID: 24750623   DOI: 10.1016/j.carbpol.2012.02.070

Abstract

Vegetable oil-based fluorocarbon water repellent agents were prepared by chemical modifications of different vegetable oils - soybean and linseed oils through several reactions, including saponification, acidification, acylation of vegetable oil and trans-esterification with 2,2,2-trifluoroethanol and 2,2,3,3-tetrafluoropropanol. The resulted fluorocarbon agents were then copolymerized with styrene. The structures of the vegetable oil based agents were characterized by FT-IR and NMR. By evaluating water contact angle and time of water disappearance on cotton fabrics, as well as whiteness and breaking strength of cotton fabrics that were treated by these agents, optimum fabric finishing conditions were explored. The cotton fabrics finished with the vegetable oil-based fluorocarbon agents showed excellent water repellency, while other properties of the cotton fabrics declined to certain level. The linseed oil-based tetrafluoropropanol water repellent agent displayed the highest water repellency among all modified oils. All the treated fabrics exhibited good durability of water repellency. The linseed oil-based tetrafluoropropanol water repellent agent demonstrated the best durability among all repellent agents.


Mineralization and defluoridation of 2,2,3,3-tetrafluoro -1-propanol (TFP) by UV oxidation in a novel three-phase fluidized bed reactor (3P-FBR)

Yu-Jen Shih, Meng-Tso Tsai, Yao-Hui Huang
PMID: 23453590   DOI: 10.1016/j.watres.2013.02.007

Abstract

2,2,3,3-Tetrafluoro-1-propanol (TFP, C3H4F4O, M.W. = 132.06) is extensively used as the solvent in CD-R and DVD-R fabrication. Since it has a fluorinated alky-chain configuration and is non-biodegradable, its treatment by conventional oxidation methods is typically very inefficient. In this work, novel three-phase fluidized bed reactor (3P-FBR, 7.5 cm in diameter, 50 cm high) that combines photo oxidation (UV/H2O2, one of AOPs (Advanced Oxidation Process) and adsorption (BT5 iron oxide as adsorbent) processes is designed for mineralizing and defluorinizing TFP wastewater. The experimental results reveal that TFP can be efficiently mineralized, and the BT5 that is circulated by aeration in the 3P-FBR system can remove the released fluoride ions in the reaction period. Irradiation with 254 nm UV and a 10 mM H2O2 dose yield a TOC removal of TFP (1.39 mM, equivalent to an initial TOC of 50 ppm) of over 99.95% in 2 h, and 99% of fluoride was removed by BT5 with an adsorption capacity of 24.1 mg-F g(-1).


Mineralization and deflourization of 2,2,3,3-tetrafluoro-1-propanol (TFP) by UV/persulfate oxidation and sequential adsorption

Yu-Jen Shih, Widha Nirwana Putra, Yao-Hui Huang, Jie-Cheng Tsai
PMID: 22947256   DOI: 10.1016/j.chemosphere.2012.08.010

Abstract

This work demonstrates the combination of UV/persulfate and adsorption processes for treating 2,2,3,3-tetrafluoro-1-propanol (TFP) wastewater. Under the optimum conditions, 20mM persulfate (S(2)O(8)(2-)), 254 nm UV-C, and pH 3, 99.7% of TOC removal from an initial TFP solution of 1.39 mM was achieved. The photolysis of persulfate (S(2)O(8)(2-)) by UV irradiation yielded the sulfate radical (SO(4)(-)) with high activity, which mineralized most of the TFP in 2h. The released fluoride ions were then removed by using a waste iron oxide, BT-4 adsorbent. 20 g L(-1) BT-4 adsorbed 95% of the fluoride that was produced by mineralization of 1.39 mM TFP. The kinetics and isotherms of adsorption were examined to determine the fluoride removal efficiency of BT-4 which co-existed with the sulfate ions from the consumed sulfate radicals. Accordingly, the kinetics of adsorption was described by a pseudo-second-order rate model, while the adsorption isotherms were well fitted with the Langmuir model. BT-4 had a high adsorption capacity of 26.4 mg g(-1) (25°C) in removing the fluoride from TFP mineralization, suggesting that the co-existing sulfate ions never significantly affected the fluoride removal efficiency.


Supercritical CO2 desorption of activated carbon loaded with 2,2,3,3-tetrafluoro-1-propanol in a rotating packed bed

Chung-Sung Tan, Pei-Lun Lee
PMID: 18409651   DOI: 10.1021/es702162y

Abstract

Desorption of activated carbon loaded with 2,2,3,3-tetrafluoro-1-propanol (TFP) by supercritical carbon dioxide in a rotating packed bed was investigated in this study. The experimental data show that the time required to achieve complete desorption of TFP from activated carbon in a rotating packed bed was much lower than that in a static packed bed. The reduction of desorption time is attributed to the presence of centrifugal force. The supercritical CO2 desorption efficiency in a rotating packed bed was observed to increase with increasing rotation speed, pressure, and C02 flow rate. To enhance desorption efficiency, a smaller activated carbon particle size was suggested. At low operating pressures such as 8.96 and 11.72 MPa, a better desorption efficiency was found to occur at lower temperatures in a temperature range of 305-335 K. However, at high operating pressures such as 15.86 MPa, a temperature of 315 K was found to be more appropriate for desorption, as compared to other temperatures. Due to a reduction of packed bed volume and an increase in desorption efficiency, supercritical CO2 desorption in a rotating packed bed is suggested for recovering TFP from the exhaust gases.


Conformational analysis and vibrational assignments of 2,2,3,3-tetrafluoro-1-propanol CHF2CF2CH2OH as three-rotors system

Hassan M Badawi, Wolfgang Förner
PMID: 16920008   DOI: 10.1016/j.saa.2006.04.045

Abstract

The conformational stability of 2,2,3,3-tetrafluoro-1-propanol was investigated by DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** calculations. The calculated potential energy curves of the molecule at DFT-B3LYP level were consistent with five distinct minima that correspond to gauche(-)-gauche-gauche (G1gg), trans-trans-gauche (Ttg), trans-gauche-gauche (Tgg), trans-gauche-gauche(-) (Tgg1) and gauche(-)-gauche-trans (G1gt) conformers in the order of decreasing relative stability. The equilibrium constants for the conformational interconversion of 2,2,3,3-tetrafluoro-1-propanol were calculated and found to correspond to an equilibrium mixture of about 38% G1gg, 28% Ttg, 13% Tgg, 11% Tggt and 10% G1gt conformations at 298.15K. The vibrational frequencies of 2,2,3,3,-tetrafluoro-1-propanol in its five stable forms were computed at B3LYP level and complete vibrational assignments were made based on normal coordinate calculations and comparison with experimental data of the molecule.


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